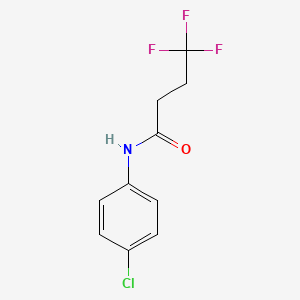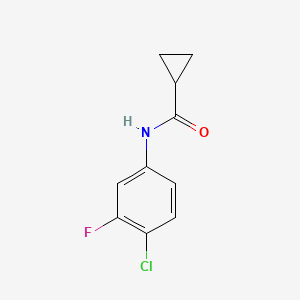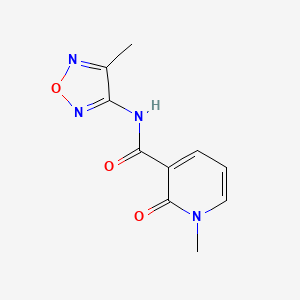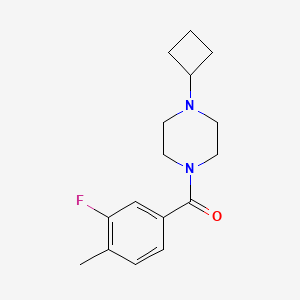![molecular formula C17H18F3N5O B12239524 3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12239524.png)
3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a trifluoromethylphenyl group, a pyridazinyl group, and an azetidinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic synthesis. One common approach includes:
Formation of the Azetidinyl Intermediate: The azetidinyl ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via nucleophilic substitution reactions using 6-methylpyridazine as a starting material.
Coupling with Trifluoromethylphenyl Isocyanate: The final step involves the coupling of the azetidinyl intermediate with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities. Its structural features make it a candidate for drug development and optimization.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the azetidinyl and pyridazinyl groups may contribute to specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]-1-[2-(trifluoromethyl)phenyl]urea
- 3-Methyl-3-[1-(6-methylpyridazin-3-yl)morpholin-4-yl]-1-[2-(trifluoromethyl)phenyl]urea
Uniqueness
Compared to similar compounds, 3-Methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-[2-(trifluoromethyl)phenyl]urea stands out due to the presence of the azetidinyl ring, which can impart unique steric and electronic properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18F3N5O |
|---|---|
Molecular Weight |
365.35 g/mol |
IUPAC Name |
1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H18F3N5O/c1-11-7-8-15(23-22-11)25-9-12(10-25)24(2)16(26)21-14-6-4-3-5-13(14)17(18,19)20/h3-8,12H,9-10H2,1-2H3,(H,21,26) |
InChI Key |
BSZRVKGRVDELII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(3-Hydroxyphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12239441.png)
![3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12239444.png)
![2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12239445.png)
![4-Tert-butyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239452.png)
![5-Methyl-4-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12239460.png)
![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12239473.png)


![5-Fluoro-2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239493.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-methoxy-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B12239505.png)

![N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B12239513.png)

![1-(1,2,3,4-Tetrahydroquinolin-1-yl)-2-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12239528.png)
